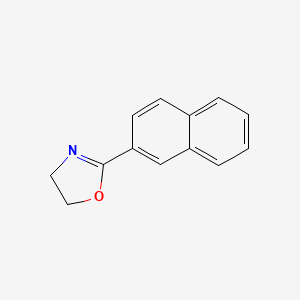

2-(2-Naphthyl)-2-oxazoline

Description

Contextual Significance of Oxazoline (B21484) Heterocycles in Advanced Synthetic Strategies

Oxazoline heterocycles are a cornerstone of modern organic synthesis, primarily due to their role as versatile chiral ligands and auxiliaries. acs.org Their ready accessibility, modular nature, and effectiveness in a vast array of metal-catalyzed transformations have made them indispensable tools for chemists. acs.org The fundamental appeal of chiral oxazolines lies in their straightforward synthesis from readily available chiral β-amino alcohols, which allows for the introduction of a stereocenter that can effectively control the enantioselectivity of a reaction. acs.org This stereocenter is positioned alpha to the nitrogen atom of the oxazoline ring, placing it in close proximity to a coordinated metal center and enabling a direct influence on the asymmetric induction of the reaction. acs.org The applications of these ligands are extensive, ranging from asymmetric allylic alkylations and hydrosilylations to cyclopropanations and Diels-Alder reactions. nih.govacs.org

Historical Development and Evolution of Research in Naphthyl-Oxazoline Systems

The journey of chiral oxazoline-based ligands in asymmetric catalysis began in 1986, and since then, a vast number of derivatives have been developed. acs.org While early research focused on more common substituents, the exploration of naphthyl-containing oxazolines represents a logical progression in the quest for more effective and selective catalysts. The development of synthetic methodologies to create axially chiral oxazoline-carbene ligands with an N-naphthyl framework is a testament to the ongoing evolution in this field. nih.govsigmaaldrich.com This research has expanded the toolbox of chiral ligands available to synthetic chemists and has opened up new avenues for achieving high levels of enantioselectivity in a variety of chemical transformations.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-naphthalen-2-yl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-2-4-11-9-12(6-5-10(11)3-1)13-14-7-8-15-13/h1-6,9H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBPBWSKDBJRSAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=N1)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 2 2 Naphthyl 2 Oxazoline

Photo-Induced Rearrangement Pathways from Aziridine (B145994) Precursors to 2-(2-Naphthyl)-2-oxazoline

A notable synthetic route to this compound involves the photochemical rearrangement of 1-(2-naphthoyl)aziridine. This process leverages the energy of light to induce a molecular reorganization, leading to the desired oxazoline (B21484) product.

Mechanistic Analysis of 1-(2-Naphthoyl)aziridine Photoisomerization to this compound.

The photoisomerization of 1-(2-naphthoyl)aziridine to this compound is a selective process that can be promoted by certain brominated hydrocarbons. rsc.org Studies have shown that the reaction proceeds through the interaction of the aziridine precursor with these promoters in their ground state, forming 1:1 complexes. rsc.org The fluorescence of 1-(2-naphthoyl)aziridine is efficiently quenched by these brominated compounds. rsc.org The rate of this quenching action increases with the half-wave reduction potential of the brominated hydrocarbon. rsc.org It is important to note that the triplet-sensitized reaction of the aziridine does not yield the desired oxazoline but instead results in a small amount of oligomeric material. rsc.org The quantum yield of the photorearrangement is inversely proportional to the concentration of the non-complexed brominated hydrocarbon. rsc.org

Influence of Solvent Systems, including Halogenated Hydrocarbons, on Isomerization Efficiency.

The choice of solvent plays a critical role in the efficiency of the photo-induced isomerization. Nonpolar solvents, such as benzene (B151609), have been found to favor the selective photorearrangement of 1-(2-naphthoyl)aziridine to this compound. rsc.org In contrast, the use of a polar solvent like acetonitrile (B52724) is less favorable for this selective transformation. rsc.org The presence of specific halogenated hydrocarbons, namely 1,3,5-tribromobenzene (B165230) and 1,4-dibromobenzene, has been demonstrated to actively promote the selective photorearrangement. rsc.org

In a different photochemical pathway, the irradiation of 1-(2-naphthoyl)aziridine in various alcohols leads to ring-opening reactions rather than the formation of the oxazoline. rsc.org For instance, in methanol, N-(2-methoxyethyl)naphthalene-2-carboxamide is formed selectively. rsc.org In ethanol (B145695) and propan-2-ol, the product is N-ethylnaphthalene-2-carboxamide. rsc.org These reactions are influenced by the hydrogen-bonding ability of the alcohols with the ground state of the aziridine. rsc.org

Conventional and Advanced Synthetic Approaches to this compound Scaffolds

Beyond photochemical methods, the synthesis of the this compound scaffold can be achieved through more traditional and advanced synthetic strategies, including cyclization and cycloaddition reactions.

Cyclization Reactions Involving Naphthamide Derivatives

The formation of the oxazoline ring can be accomplished through the cyclization of appropriate naphthalene-containing precursors. While direct literature on the cyclization of naphthamide derivatives to this compound is not extensively detailed in the provided search results, the general principle of synthesizing oxazolines from amides is a well-established method in organic chemistry. This typically involves the reaction of a β-amino alcohol with a carboxylic acid or its derivative. In the context of this compound, this would likely involve the cyclization of a derivative of 2-naphthoic acid with an aminoethanol derivative.

Metal-Catalyzed Cycloaddition Strategies for Oxazoline Ring Formation

Metal-catalyzed reactions represent a powerful tool for the construction of heterocyclic rings. The [2+2+2] cycloaddition reaction, often catalyzed by transition metals like cobalt, nickel, palladium, and rhodium, is a well-known method for synthesizing six-membered rings, particularly benzene derivatives. uwindsor.ca While this specific type of cycloaddition is more commonly applied to the formation of carbocyclic systems, related metal-catalyzed cycloadditions can be envisioned for the synthesis of five-membered heterocyclic rings like oxazolines. These reactions would typically involve the combination of smaller unsaturated fragments in the presence of a suitable metal catalyst to assemble the target ring system. However, specific examples of metal-catalyzed cycloadditions leading directly to this compound were not prominent in the provided search results.

Another relevant synthetic strategy involves the electrophilic cyclization of alkynes. nih.gov This method has been successfully employed for the synthesis of substituted naphthalenes and could potentially be adapted for the construction of the oxazoline ring fused or substituted with a naphthyl group. nih.gov

Multicomponent Reactions Incorporating Naphthyl and Oxazoline Moieties

Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules like this compound in a single step from three or more starting materials. researchgate.net These reactions are highly valued for their atom economy and ability to rapidly generate molecular diversity. researchgate.netrug.nl For instance, a one-pot synthesis can be envisioned where a naphthyl-containing component, an amino alcohol, and a third reactant combine to form the target oxazoline.

While specific examples detailing a multicomponent reaction for the direct synthesis of this compound are not prevalent in the provided search results, the general applicability of MCRs to oxazoline synthesis is well-established. researchgate.net For example, the Passerini and Ugi reactions are powerful MCRs used to create α-acyloxy amides and α-amino amides, which could potentially be adapted for the synthesis of oxazoline precursors. researchgate.net Another approach involves the palladium-catalyzed three-component coupling of aryl halides, amino alcohols, and tert-butyl isocyanide to yield oxazolines in excellent yields. organic-chemistry.org Substituting an appropriate naphthyl halide in such a reaction could theoretically produce this compound.

The synthesis of various 2-(hetero)aryloxazolines from nitriles and aminoalcohols has been achieved with good to excellent yields without the need for metal catalysts. organic-chemistry.org This method tolerates a range of functional groups, suggesting that 2-naphthonitrile (B358459) could serve as a direct precursor. organic-chemistry.org The reaction of 2-naphthonitrile with 2-aminoethanol, a common method for synthesizing 2-aryl-2-oxazolines, would directly yield this compound. organic-chemistry.orgacs.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| 2-Naphthonitrile | 2-Aminoethanol | Lewis Acid or Metal-free | This compound |

| 2-Naphthaldehyde | 2-Aminoethanol | 1,3-diiodo-5,5-dimethylhydantoin | This compound |

Table 1: Potential Synthetic Routes to this compound.

Stereoselective Synthesis of Chiral this compound Derivatives

The introduction of chirality into the this compound framework is of paramount importance, particularly for its application in asymmetric catalysis where it can serve as a chiral ligand. nih.govrsc.org

Enantioselective Methodologies for Asymmetric Introduction of Stereocenters

Enantioselective methods aim to produce a single enantiomer of a chiral molecule. In the context of this compound derivatives, this often involves the use of chiral auxiliaries or asymmetric catalysts. Chiral oxazolines themselves are frequently employed as chiral auxiliaries to direct the stereochemical outcome of a reaction. williams.edusigmaaldrich.com

One established strategy involves the use of chiral amino alcohols in the cyclization reaction. For example, reacting 2-naphthonitrile with a chiral amino alcohol, such as (S)-valinol, would lead to the formation of a chiral this compound derivative with a stereocenter at the 4-position of the oxazoline ring.

Axially chiral ligands containing an N-naphthyl framework have been synthesized, demonstrating the introduction of chirality through the naphthyl group itself. nih.govresearchgate.netsigmaaldrich.com These syntheses often start from chiral precursors and proceed with high stereoselectivity. For instance, the synthesis of axially chiral oxazoline-carbene ligands with an N-naphthyl framework has been reported, yielding diastereomeric isomers that can be separated. nih.govresearchgate.net

| Chiral Precursor | Reaction | Stereochemical Outcome |

| Chiral Amino Alcohol | Cyclization with 2-Naphthonitrile | Enantioenriched this compound |

| Axially Chiral Naphthyl Precursor | Multi-step synthesis | Axially Chiral Naphthyl-Oxazoline |

Table 2: Enantioselective Strategies for Chiral this compound Derivatives.

Diastereoselective Control in the Construction of Naphthyl-Oxazoline Frameworks

Diastereoselective synthesis is crucial when multiple stereocenters are being created in a single molecule. The goal is to control the relative stereochemistry of these centers. In the context of naphthyl-oxazoline frameworks, this can be achieved by utilizing a chiral auxiliary to influence the formation of a new stereocenter. williams.edusigmaaldrich.com

A key example of diastereoselective control is the alkylation of a chiral oxazolidinone auxiliary. williams.edu While not directly involving a naphthyl group in the provided literature, the principle is transferable. An N-acyl oxazolidinone, where the acyl group could be derived from a naphthoic acid, can be deprotonated and then reacted with an electrophile. The existing stereocenter on the oxazolidinone auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary would yield a chiral product.

The synthesis of axially chiral N-naphthyl frameworks linked to an oxazoline ring provides a clear example of diastereoselective synthesis. nih.govresearchgate.net In this case, two diastereomeric isomers, (Sa,S)-15a and (Ra,S)-15a, were synthesized from an amide precursor and were separable by chromatography. nih.gov The stereochemistry of the final gold complexes formed from these ligands was influenced by the geometry of the chiral N-naphthyl axis, with the (Sa,S) isomers generally giving higher yields than the (Ra,S) isomers due to steric factors. nih.govresearchgate.net

| Diastereomer | Yield of Au(I) Complex |

| (Sa,S)-7aa | 95% |

| (Ra,S)-7aa | 50% |

| (Sa,S)-7ab | 89% |

| (Ra,S)-7ab | 48% |

| (Sa,S)-7ba | 90% |

| (Ra,S)-7ba | 56% |

Table 3: Influence of N-Naphthyl Axis Chirality on Reaction Yield. nih.govresearchgate.net

Lack of Specific Research Data on this compound in Regio- and Stereocontrolled Catalysis

Despite a comprehensive search for scientific literature, detailed research findings and specific data tables concerning the application of the chemical compound this compound as a chiral ligand for the explicit control of regioselectivity and stereoselectivity in ligand-controlled catalytic cycles could not be located.

While the broader class of oxazoline-containing ligands is well-established in the field of asymmetric catalysis, and numerous studies highlight their effectiveness in inducing chirality in a variety of chemical transformations, specific research dedicated to the this compound scaffold in controlling both regio- and stereochemical outcomes appears to be limited or not prominently documented in available scientific databases.

The general principles of how chiral oxazoline ligands influence catalytic cycles are understood. The steric and electronic properties of the substituent at the 2-position of the oxazoline ring, in this case, the naphthyl group, are expected to play a crucial role in the enantio- and diastereoselectivity of a reaction. The naphthyl group's larger steric bulk compared to a phenyl or smaller alkyl group would create a distinct chiral pocket around the metal center, influencing the approach of the substrate and thereby dictating the stereochemistry of the product.

In a typical ligand-controlled catalytic cycle, the chiral ligand, such as an oxazoline derivative, coordinates to a metal center. This metal-ligand complex then interacts with the substrates. The spatial arrangement of the ligand dictates how the substrates can bind to the metal and subsequently react, favoring the formation of one enantiomer or diastereomer over others. Control of regioselectivity would similarly depend on how the ligand directs the reactive components to specific sites on a substrate molecule.

However, without specific examples from peer-reviewed research—including detailed reaction conditions, substrate scope, and tabulated data on yields, enantiomeric excesses (ee%), and diastereomeric ratios (dr)—a thorough and authoritative article on the "Control of Regioselectivity and Stereoselectivity in Ligand-Controlled Catalytic Cycles" focusing solely on this compound cannot be constructed. The scientific standard requires that such an article be based on verifiable and specific research findings.

Further investigation into specialized chemical databases and journals would be necessary to uncover any niche or recent studies that may have utilized this specific compound and documented its catalytic performance in controlling regioselectivity and stereoselectivity.

Molecular Structure and Crystallographic Analysis

Conformational and Stereochemical Aspects

The molecular structure of 2-(2-Naphthyl)-2-oxazoline is defined by the spatial arrangement of the naphthyl group relative to the oxazoline (B21484) ring. The bond connecting the naphthyl group to the oxazoline ring allows for rotational freedom, leading to different possible conformations. In cases where a chiral amino alcohol is used in the synthesis, the resulting oxazoline will have a defined stereochemistry at the 4- and/or 5-positions of the ring, which is crucial for its application in asymmetric catalysis.

X-ray Crystallography Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. These studies provide accurate measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. The planarity of the oxazoline ring and the orientation of the naphthyl substituent can be precisely determined.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules of this compound pack in a specific arrangement dictated by intermolecular forces. These can include van der Waals interactions between the aromatic naphthyl rings of adjacent molecules, as well as potential weak hydrogen bonding interactions. The way the molecules pack in the crystal lattice can influence the macroscopic properties of the solid, such as its melting point and density.

Applications in Asymmetric Catalysis

Role as a Chiral Ligand

Chiral versions of 2-(2-Naphthyl)-2-oxazoline, derived from enantiopure amino alcohols, are highly effective ligands in asymmetric catalysis. They coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a chemical reaction. The combination of the steric bulk of the naphthyl group and the chirality of the oxazoline (B21484) ring is key to achieving high levels of enantioselectivity. These ligands are often bidentate, coordinating to the metal through the nitrogen atom of the oxazoline ring and another donor atom, which can be part of a larger ligand framework. acs.org

Specific Catalytic Transformations (e.g., Asymmetric Allylic Alkylation)

Naphthyl-oxazoline ligands have been successfully employed in a variety of asymmetric catalytic transformations. One prominent example is the palladium-catalyzed asymmetric allylic alkylation (AAA) reaction. In this reaction, the chiral palladium-naphthyl-oxazoline complex controls the facial selectivity of the nucleophilic attack on a π-allyl palladium intermediate, leading to the preferential formation of one enantiomer of the product. Other applications include copper-catalyzed conjugate additions and rhodium-catalyzed hydrosilylations. nih.gov

Enantioselectivity and Catalytic Efficiency

The performance of this compound based ligands is evaluated by the enantioselectivity (expressed as enantiomeric excess, % ee) and the catalytic efficiency (turnover number and turnover frequency) of the reaction. High enantioselectivities, often exceeding 90% ee, have been reported for various reactions using these ligands. The efficiency of the catalyst depends on factors such as the nature of the metal, the reaction conditions, and the specific substrates used.

Applications in Polymer Chemistry and Materials Science

2-(2-Naphthyl)-2-oxazoline as a Monomer in Controlled Polymerization

The primary application of this compound in polymer science is as a monomer in various controlled polymerization methods. These techniques allow for the precise synthesis of polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions.

Cationic Ring-Opening Polymerization Mechanisms and Kinetics

Cationic ring-opening polymerization (CROP) is the most prevalent method for polymerizing 2-oxazoline monomers, including this compound. nih.govnih.gov The polymerization is typically initiated by an electrophilic species, such as an alkyl triflate or tosylate, which attacks the nitrogen atom of the oxazoline (B21484) ring, forming a cyclic oxazolinium cation. ugent.beresearchgate.net The propagation then proceeds via a nucleophilic attack of a monomer on the electrophilic carbon of the growing chain end. ugent.bemdpi.com

The kinetics of CROP of 2-oxazolines are influenced by several factors, including the nature of the initiator, the monomer structure, the solvent, and the reaction temperature. ugent.benih.gov For instance, the initiation and propagation reactivity increases with the electrophilicity of the initiator and the nucleophilicity of the monomer. ugent.be The bulky naphthyl group in this compound can sterically hinder the approach of the monomer to the growing chain end, potentially affecting the polymerization rate compared to smaller 2-alkyl-2-oxazolines. nih.gov The use of microwave irradiation has been shown to accelerate the polymerization of 2-oxazolines, significantly reducing reaction times. nih.govugent.be

A study initiated the polymerization of 2-oxazolines with N-methyl-2-(1-naphthyl)-2-oxazolinium trifluoromethanesulfonate (B1224126) to introduce a naphthalene (B1677914) group at the polymer chain end. tandfonline.com This approach allows for the synthesis of polymers with a fluorescent tag for monitoring processes like micelle formation. tandfonline.com

Anionic Ring-Opening Polymerization and Controlled Architectures

While cationic polymerization is more common for 2-oxazolines, anionic ring-opening polymerization (AROP) is another pathway for creating polymers with controlled architectures. AROP is typically used for cyclic esters, but recent advancements have explored its application in conjunction with 2-oxazolines. nih.gov A novel approach involves the use of a functional epoxide monomer with an oxazoline protecting group for the anionic ring-opening polymerization to synthesize polyethers with carboxylic acid pendants. elsevierpure.com

A "cationic-anionic synchronous polymerization" (CAP) method has been proposed to synthesize poly(2-oxazoline)-block-polyester copolymers in a one-pot reaction. nih.gov This technique utilizes a bismuth salt as an initiator that can facilitate both the cationic ring-opening of 2-oxazolines and the anionic ring-opening of cyclic esters simultaneously. nih.gov This allows for the creation of well-defined block copolymers with distinct hydrophilic and hydrophobic segments.

Living Polymerization Techniques for Precision Polymer Synthesis

The living nature of the cationic ring-opening polymerization of 2-oxazolines is a key advantage, enabling the synthesis of polymers with precise control over their structure. nih.govmdpi.com In a living polymerization, the chain-termination and chain-transfer reactions are negligible, allowing the polymer chains to grow at a constant rate until all the monomer is consumed. mdpi.com This results in polymers with a narrow molecular weight distribution (low dispersity) and predictable molecular weights based on the monomer-to-initiator ratio. nih.govrsc.org

This level of control is crucial for creating complex polymer architectures such as block copolymers, star polymers, and graft copolymers. nih.govnih.govtum.de For example, the living nature of the polymerization allows for the sequential addition of different monomers to create well-defined block copolymers. tandfonline.comnih.gov

Synthesis and Characterization of Functional Polymers Derived from this compound

The incorporation of the this compound monomer into polymer chains leads to materials with unique properties, primarily due to the presence of the bulky and aromatic naphthyl group.

Block Copolymers and Copolymers with Tunable Properties

Block copolymers containing poly(this compound) segments can be synthesized through living polymerization techniques. tandfonline.comnih.gov These copolymers often exhibit amphiphilic properties, where one block is hydrophilic and the other is hydrophobic. The naphthyl group contributes to the hydrophobicity of the polymer chain. tandfonline.com

For instance, water-soluble A-B block copolymers have been prepared using a naphthalene-labeled oxazolinium salt as an initiator. tandfonline.com These copolymers consist of a hydrophobic block, such as poly(2-perfluoroethyl-2-oxazoline) or poly(2-pentyl-2-oxazoline), and a hydrophilic block of poly(2-methyl-2-oxazoline). tandfonline.com The resulting amphiphilic block copolymers can self-assemble into micelles in aqueous solutions, with the hydrophobic, naphthalene-containing core shielded by the hydrophilic corona. tandfonline.com The properties of these copolymers, such as their aggregation behavior, can be tuned by varying the lengths of the different blocks. researchgate.net

The synthesis of these block copolymers is often carried out as a "one pot-two stage" process where the monomers are added sequentially. tandfonline.com Characterization techniques such as ¹H NMR spectroscopy and gel permeation chromatography (GPC) are used to confirm the structure and determine the degree of polymerization of each block. tandfonline.com

Table 1: Examples of Block Copolymers Derived from Naphthalene-Functionalized Initiators

| Initiator | Hydrophobic Monomer | Hydrophilic Monomer | Resulting Copolymer Architecture |

|---|---|---|---|

| N-methyl-2-(1-naphthyl)-2-oxazolinium trifluoromethanesulfonate | 2-perfluoroethyl-2-oxazoline | 2-methyl-2-oxazoline | A-B Diblock Copolymer |

| N-methyl-2-(1-naphthyl)-2-oxazolinium trifluoromethanesulfonate | 2-pentyl-2-oxazoline | 2-methyl-2-oxazoline | A-B Diblock Copolymer |

Post-Polymerization Modification and Derivatization of Poly(this compound)

Post-polymerization modification is a powerful strategy for introducing a wide range of functionalities into polymers that may not be compatible with the polymerization conditions. nih.govnih.gov While the naphthyl group itself is relatively inert, the poly(2-oxazoline) backbone can be modified.

A common method for post-polymerization modification of poly(2-alkyl-2-oxazoline)s is the hydrolysis of the amide side chains to yield linear polyethyleneimine (PEI). rsc.orgresearchgate.net This can be a full or partial hydrolysis, leading to either PEI or a copolymer of the original oxazoline and ethyleneimine. rsc.orgresearchgate.net The resulting secondary amine groups in the polymer backbone are highly reactive and can be used for further functionalization through various chemical reactions. rsc.orgresearchgate.net

Although direct post-polymerization modification of the naphthyl group is not commonly reported, the principles of modifying the polymer backbone are applicable. Furthermore, strategies have been developed for the post-polymerization modification of other functional groups incorporated into poly(2-oxazoline)s. e-bookshelf.denih.gov For example, polymers containing ester or alkene functionalities in their side chains can be readily modified after polymerization. sigmaaldrich.com This allows for the attachment of various molecules, including peptides, to the polymer chain. sigmaaldrich.com

Potential Advanced Material Applications Based on Poly(this compound) Derivatives

The unique properties of poly(this compound) and its derivatives position them as promising candidates for a variety of advanced material applications. The incorporation of the bulky, hydrophobic naphthyl group imparts distinct characteristics to the polymer, which can be further tailored through copolymerization or post-polymerization modification.

Smart Materials and Stimuli-Responsive Systems

Derivatives of poly(this compound) hold significant potential in the development of "smart" materials that respond to external stimuli such as temperature. mdpi.com While poly(this compound) itself is hydrophobic due to the large aromatic side chains, its copolymerization with more hydrophilic 2-oxazoline monomers can lead to thermoresponsive polymers. d-nb.infonih.gov These copolymers can exhibit a lower critical solution temperature (LCST), undergoing a reversible phase transition from soluble to insoluble in aqueous solutions as the temperature changes. mdpi.commdpi.com This behavior is crucial for applications in areas like controlled drug delivery, where a temperature change can trigger the release of an encapsulated therapeutic agent. bohrium.comrsc.org

The cloud point temperature (TCP), the temperature at which the polymer solution becomes turbid, can be precisely tuned by adjusting the ratio of hydrophobic (like this compound) and hydrophilic monomers in the copolymer chain. mdpi.commdpi.com This tunability allows for the design of materials that are responsive to specific, biologically relevant temperatures. rsc.org For instance, copolymers could be engineered to release drugs at physiological body temperature.

| Monomer 1 | Monomer 2 | Stimulus | Potential Application |

| This compound | 2-Ethyl-2-oxazoline | Temperature | Controlled Drug Delivery |

| This compound | 2-Methyl-2-oxazoline | Temperature | Smart Surfaces |

| This compound | 2-Isopropyl-2-oxazoline | Temperature | Thermo-gelling Systems |

Biomedical Materials and Drug Delivery

The biocompatibility of poly(2-oxazoline)s, in general, makes them attractive for biomedical applications. iris-biotech.desigmaaldrich.comnih.gov By creating amphiphilic block copolymers containing a hydrophobic poly(this compound) block and a hydrophilic poly(2-oxazoline) block (e.g., poly(2-methyl-2-oxazoline)), self-assembling structures like micelles can be formed in aqueous environments. researchgate.netrsc.org These micelles can encapsulate hydrophobic drugs within their core, improving drug solubility and stability in the bloodstream. bohrium.comrsc.org

The naphthyl group can also serve as a fluorescent label, allowing for the tracking and imaging of these nanocarriers within biological systems. researchgate.net Furthermore, the unique chemistry of poly(2-oxazoline)s allows for the introduction of various functional groups, enabling the attachment of targeting ligands to the surface of the micelles for site-specific drug delivery. db-thueringen.de

| Polymer Architecture | Hydrophobic Block | Hydrophilic Block | Potential Application |

| Diblock Copolymer | Poly(this compound) | Poly(2-methyl-2-oxazoline) | Drug Encapsulation and Delivery |

| Triblock Copolymer | Poly(this compound) | Poly(2-ethyl-2-oxazoline) | Bioimaging and Theranostics |

| Star-shaped Polymer | Poly(this compound) Core | Poly(2-ethyl-2-oxazoline) Arms | High-Capacity Drug Loading |

Advanced Coatings and Surfaces

The properties of poly(this compound) derivatives can be harnessed to create advanced coatings with specific functionalities. For example, surfaces can be modified with thermoresponsive copolymers to create "smart" surfaces that can switch between being hydrophilic and hydrophobic in response to temperature changes. mdpi.com This could have applications in cell sheet engineering, where a temperature shift can trigger the detachment of cultured cell sheets without the need for enzymatic digestion. bohrium.com

Moreover, the inherent antifouling properties of certain poly(2-oxazoline)s can be combined with the unique characteristics of the naphthyl-containing derivatives to develop robust, low-fouling coatings for medical devices and implants, reducing the risk of biofouling and infection. nih.gov

Advanced Spectroscopic and Computational Approaches in Elucidating Reactivity and Structure Function Relationships

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating reaction mechanisms involving 2-(2-Naphthyl)-2-oxazoline. Techniques such as 2D NMR (COSY, HSQC) are instrumental in confirming the structures of complex products and intermediates formed during reactions. beilstein-journals.orgresearchgate.net For instance, in the study of cyclopalladated naphthyl-oxazoline complexes, detailed NMR data analysis, including 1H and 13C NMR, helps in determining the regioselectivity of the metallation, showing a preference for the formation of five-membered palladacycles over six-membered ones. beilstein-journals.org

Mechanistic studies on the formation of the 2-oxazoline ring itself and the hydrolysis of the corresponding oxazolinium salts have been conducted using 1H NMR spectroscopy. researchgate.net These studies reveal that the chlorination of 2-hydroxyethylamides with thionyl chloride proceeds through a 2-substituted-2-oxazolinium hydrochloride intermediate, which can then be neutralized to the 2-substituted-2-oxazoline. researchgate.net Furthermore, NMR studies on the hydrolysis mechanism show that the nucleophilic attack occurs at the C2 position of the ring, leading to the formation of an N-substituted-(2-hydroxyethyl)amide. researchgate.net In the context of metal complexes, NMR is crucial for characterizing the coordination of the oxazoline (B21484) ligand to the metal center and for studying the dynamic behavior of these complexes in solution. For example, in the case of palladium-oxazoline complexes, NMR data can confirm the trans geometry of ligands. beilstein-journals.org

Mass Spectrometry Techniques for Identification of Reaction Intermediates and Products

Mass spectrometry (MS) is an indispensable technique for identifying reaction intermediates and products in reactions involving this compound. High-resolution mass spectrometry (HRMS) provides exact mass measurements, which are crucial for confirming the elemental composition of newly synthesized compounds. mdpi.com For example, in the nickel-catalyzed coupling of bis(2-oxazolines) with aldehydes, HRMS (ESI) was used to confirm the formation of the desired bis(ester-imine) products. mdpi.com

Tandem mass spectrometry (ESI-MS/MS) combined with computational chemistry has been employed to study the gas-phase reactivity and fragmentation of 2-arene-2-oxazolines. nih.gov This approach helps in identifying diagnostic fragment ions, which can be used to monitor reactions and characterize products. The studies identified major fragmentation pathways for protonated 2-arene-2-oxazolines, including the formation of benzoylium and nitrilium ions. nih.gov Additionally, mass spectrometry has been used to monitor catalytic reactions in real-time, allowing for the detection of crucial intermediates, such as heteroleptic cobalt(II) and cobalt(III) complexes in cobaltaelectro-catalyzed C-H activation reactions. acs.org In the synthesis of oxazoline-substituted naphthofuranonaphthofuran, GC-MS was utilized to identify the fragments of the synthesized molecules, aiding in their structural elucidation. itu.edu.tr

X-ray Crystallography for Precise Molecular and Supramolecular Structure Determination of Metal Complexes

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule and the supramolecular structures of metal complexes containing this compound as a ligand. This technique provides definitive proof of a compound's structure and offers insights into bonding, stereochemistry, and intermolecular interactions.

Several crystal structures of palladium complexes with naphthyl-oxazoline ligands have been reported. For instance, the crystal structure of trans-[4,4-Dimethyl-2-(2-naphthyl)oxazoline]palladium dichloride confirmed the coordination of two oxazoline ligands to the palladium center in a trans geometry. acs.orguu.nl In another study, the molecular structure of a cyclopalladated complex was determined, revealing the coordination of the oxazoline ligand to the palladium center via the nitrogen atom and a carbon atom of the naphthyl ring, forming a five-membered palladacycle. beilstein-journals.org The crystal structure of an axially chiral N-naphthyl oxazoline-carbene gold(I) complex has also been determined, providing insight into the coordination of the ligand to the gold center. researchgate.netnih.gov

These crystallographic studies are crucial for understanding the steric and electronic effects of the this compound ligand on the properties and reactivity of the metal complexes. The precise knowledge of the molecular geometry allows for a better understanding of the structure-function relationships in catalysis and materials science.

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis and Transition State Elucidation

Density Functional Theory (DFT) calculations have become a powerful tool for investigating the mechanistic details of reactions involving this compound. These computational methods allow for the exploration of reaction pathways, the identification of transition states, and the calculation of activation energies, providing a deeper understanding of reaction mechanisms and selectivity. beilstein-journals.orgresearchgate.net

DFT calculations have been successfully applied to study the mechanism of copper-catalyzed tandem arylation-cyclization reactions that form functionalized oxazolines. beilstein-journals.org These calculations helped to compare the energetics of different reaction pathways and to understand the origin of stereoselectivity. beilstein-journals.org In another study, DFT was used to investigate the mechanism of the nickel-catalyzed coupling between bis(2-oxazolines) and aldehydes. mdpi.com The calculations provided insights into the geometries of reactants, products, and intermediates along the reaction coordinate. mdpi.com

Furthermore, DFT has been employed to understand the facial selectivity in nickel-catalyzed Michael reactions, where the calculated transition state energies were in agreement with experimental findings. acs.org In the context of manganese-catalyzed asymmetric hydrogenation, DFT calculations revealed the critical role of a 2-hydroxypyridine-oxazoline ligand in facilitating the reaction and shed light on possible catalytic pathways. DFT has also been used to study the fragmentation of 2-arene-2-oxazolines in mass spectrometry, helping to rationalize the observed fragmentation patterns. nih.gov

Table 1: Selected DFT Calculation Results for Reactions Involving Oxazoline Derivatives

| Reaction | Computational Method | Key Finding | Reference |

| Copper-catalyzed arylation-cyclization | DFT | The aryl transfer-ring closing sequence is the favored mechanism. | beilstein-journals.org |

| Nickel-catalyzed coupling of bis(2-oxazolines) | WB97XD/6-31+G(d,p) | Provided optimized geometries of reactants, intermediates, and products. | mdpi.com |

| Manganese-catalyzed asymmetric hydrogenation | DFT | Elucidated the role of the ligand in the catalytic pathway. | |

| Gas-phase fragmentation of 2-arene-2-oxazolines | B3LYP/6-31+G(d,p) | Described the reactivity and identified fragmentation pathways. | nih.gov |

This table is for illustrative purposes and does not encompass all DFT studies on this compound.

Molecular Dynamics Simulations for Understanding Ligand-Substrate Interactions and Catalyst Performance

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules, providing insights into conformational changes, solvent effects, and the interactions between ligands and substrates. This computational technique is particularly valuable for understanding the performance of catalysts derived from this compound.

MD simulations have been used to study the conformational properties of a model compound related to a polymer with a naphthyl-containing side group, providing information on the preferred orientations of different parts of the molecule. rsc.org In the broader context of oxazoline-containing systems, MD simulations have been employed to understand the cyclization efficiency of poly(2-oxazoline)s. rsc.org These simulations revealed that increased backbone flexibility and solvation lead to more frequent contacts between the polymer termini, favoring intramolecular cyclization. rsc.org

Furthermore, a combination of MD simulations and network analysis has been used to investigate the organization of catalytic sequence-defined oligomers, demonstrating how the primary structure influences cooperative interactions between catalytic units. tue.nl While direct MD simulation studies specifically on this compound catalyst-substrate interactions are not extensively documented in the provided results, the application of this technique to related systems highlights its potential for elucidating the dynamic aspects of catalysis and informing the rational design of more efficient catalysts. tue.nl The understanding of ligand-substrate interactions is crucial, as the choice of substrate can influence the inhibitory effects of ligands on transporters. nih.gov

Conclusions and Future Research Trajectories

Synthesis of Current Understanding and Key Achievements in 2-(2-Naphthyl)-2-oxazoline Research

The 2-oxazoline ring is recognized as a privileged structural motif, integral to numerous bioactive molecules, functional polymers, and chiral ligands for asymmetric catalysis. nih.gov The synthesis of 2-substituted-2-oxazolines is well-established, with common methods including the reaction of nitriles with aminoalcohols, often under Lewis acid catalysis, or the dehydrative cyclization of N-(2-hydroxyethyl)amides. nih.govorganic-chemistry.orgacs.org More direct approaches involve the condensation of aldehydes with 2-aminoethanol, subsequently oxidized to form the oxazoline (B21484) ring. organic-chemistry.org These general methodologies provide a solid foundation for the reliable production of this compound from precursors like 2-naphthonitrile (B358459) or 2-naphthaldehyde.

A significant achievement in the specific context of this compound comes from medicinal chemistry. In a structure-activity relationship (SAR) study exploring potential anticancer agents, analogues of 2-(3-indolyl)acetamides and their corresponding oxazoline derivatives were prepared. nih.gov Within the amide series of these compounds, the 2-naphthyl group was identified as a preferred substituent at the C-2 position of the indole (B1671886) for potent in vitro activity against cancer cell lines. nih.gov This finding highlights the naphthyl moiety's favorable contribution to biological activity and marks a key milestone, positioning this compound and its derivatives as compounds of interest in the development of new therapeutics.

Identification of Remaining Knowledge Gaps and Emerging Research Opportunities

Despite its promising role in medicinal chemistry, dedicated research into the fundamental properties and broader applications of this compound remains limited. The primary knowledge gap is the comprehensive characterization of the compound itself and the systematic exploration of how the electronic and steric properties of the bulky, aromatic naphthyl group influence its chemical behavior.

Emerging research opportunities are consequently abundant:

Detailed Physicochemical Profiling: There is a need for in-depth studies on its solubility, stability, and electronic properties, which are crucial for designing applications.

Chiral Ligand Development: The development of chiral analogues of this compound for asymmetric catalysis is a significant untapped area. The unique steric bulk of the naphthyl group compared to more common phenyl or alkyl substituents could lead to novel selectivity and reactivity in metal-catalyzed reactions. bldpharm.comacs.org

Polymer Science Exploration: The polymerization of a this compound monomer has not been explored. Research is needed to understand its polymerization behavior and the properties of the resulting polymer, poly(this compound). Such a polymer would be expected to have distinct thermal, mechanical, and optical properties due to the rigid, hydrophobic side chains, setting it apart from well-studied poly(2-oxazoline)s like poly(2-ethyl-2-oxazoline). vt.edursc.org

Prospective Directions for Innovative Synthetic Methodologies

While traditional synthesis methods are effective, future research should focus on more sustainable and efficient "green" synthetic routes. Recent advancements in 2-oxazoline synthesis offer promising directions.

Catalytic Dehydrative Cyclization: A practical and robust method using triflic acid (TfOH) to promote the dehydrative cyclization of N-(2-hydroxyethyl)amides generates water as the only byproduct, avoiding the stoichiometric waste associated with many classical dehydration agents. nih.gov Applying this to N-(2-hydroxyethyl)-2-naphthalene-2-carboxamide would represent a more environmentally benign synthesis.

One-Pot Oxidative Synthesis: Efficient one-pot methods that combine an aldehyde (2-naphthaldehyde), an amino alcohol, and an oxidizing agent like N-bromosuccinimide (NBS) offer high yields under mild conditions. organic-chemistry.org Optimizing such a process for this compound would enhance its accessibility for broader research.

Metal-Free Synthesis: The development of catalyst-free methods for producing 2-aryloxazolines from nitriles and aminoalcohols presents another green alternative that tolerates a wide range of functional groups and could be adapted for the target compound. organic-chemistry.org

Anticipated Developments in Catalytic, Polymeric, and Functional Material Applications

Future research is anticipated to drive significant developments across several fields, leveraging the unique structural features of the 2-naphthyl moiety.

Catalytic Applications: The chiral oxazoline framework is a cornerstone of asymmetric catalysis, found in highly successful ligands like PyBOX and BOX. acs.org The development of chiral this compound ligands is a logical next step. The steric hindrance and π-stacking capabilities of the naphthyl group could be exploited to achieve high levels of enantioselectivity in reactions such as palladium-catalyzed allylic alkylation, copper-catalyzed conjugate additions, and other C-C bond-forming reactions. bldpharm.comresearchgate.net

Polymeric Applications: The field of poly(2-oxazoline)s (POx) is rapidly expanding, with applications ranging from drug delivery to hydrogels and antifouling surfaces. nih.govrsc.orgrsc.org The synthesis of poly(this compound) would introduce a new member to the POx family with potentially valuable properties. Its high hydrophobicity and rigidity could be harnessed to create:

Amphiphilic Block Copolymers: By copolymerizing with hydrophilic 2-oxazoline monomers, novel amphiphilic block copolymers could be formed that self-assemble into unique nanostructures for drug delivery applications. vt.edumdpi.com

High-Performance Materials: The polymer's aromatic content may confer a high refractive index or specific thermal stability, making it a candidate for advanced optical or engineering materials.

Functional Material Applications: Building on its demonstrated potential in anticancer studies, derivatives of this compound could be incorporated into functional biomaterials. nih.gov For example, it could be grafted onto biocompatible polymer backbones like poly(2-isopropenyl-2-oxazoline) (PIPOx), a versatile platform for creating materials for drug and gene delivery or tissue engineering. mdpi.comrsc.orgcncb.ac.cn The naphthyl group could serve as a hydrophobic anchor or a bioactive moiety within a larger macromolecular structure, leading to the development of novel multifunctional nanoparticles, hydrogels, or polymer-drug conjugates with tailored properties. nih.govnih.gov

Q & A

Q. What are the optimal synthetic protocols for 2-(2-Naphthyl)-2-oxazoline, and how do reaction conditions influence polymer properties?

Answer: this compound derivatives are synthesized via cationic ring-opening polymerization (CROcoP). Key parameters include:

- Monomer concentration : 3 mol/L in acetonitrile maximizes propagation rates .

- Temperature : Higher temperatures (e.g., 140°C) reduce reaction time but increase chain transfer reactions, lowering molecular weight .

- Initiators : Methyl triflate or other strong electrophiles ensure efficient initiation .

- Target DP : Below DP 200 minimizes β-elimination (<5% macromonomer formation) .

Q. Table 1: Reaction Parameter Effects

| Parameter | Effect on Molecular Weight | Impact on Polydispersity | Reference |

|---|---|---|---|

| Temperature ↑ | Decreases | Increases | |

| Monomer Conc. ↑ | Increases | Minimal change | |

| Initiator ↓ | Increases | Broadens |

Q. What analytical techniques are most effective for characterizing this compound derivatives?

Answer: A multi-technique approach is essential:

- IR Spectroscopy : C=N stretching (~1650 cm⁻¹) confirms oxazoline ring integrity .

- ³¹P NMR : For phosphorus-containing derivatives .

- UV-Vis : Anthracene moieties show λ_max ~260 nm (π→π* transitions) .

- Elemental Analysis (CHN) : Deviations >0.3% indicate impurities .

- X-ray Crystallography : Resolves stereochemistry (e.g., hydroxyphenyl analogs) .

Q. Table 2: Key Spectral Signatures

| Technique | Diagnostic Feature | Structural Insight | Reference |

|---|---|---|---|

| ¹H NMR | δ 4.2–4.5 ppm (oxazoline CH₂) | Substitution pattern | |

| UV-Vis | λ_max 260 nm | Conjugated system analysis |

Q. How should researchers handle and store this compound to prevent degradation?

Answer:

- Storage : Anhydrous conditions (desiccators) under inert gas (N₂/Ar) .

- Solvent Compatibility : Avoid protic solvents (e.g., water, methanol) due to hydrolytic instability .

- Handling : Use gloveboxes or Schlenk lines for moisture-sensitive steps .

Advanced Questions

Q. How can computational modeling optimize the synthesis of gradient copolymers containing this compound?

Answer: Kinetic Monte Carlo (kMC) simulations predict monomer sequences in CROcoP:

- Chain Transfer : β-elimination frequency must be ≤15% branches/chain at DP 200 .

- Temperature : Lower temps (100°C) yield steeper gradients but increase reaction time (48 vs. 24 hours at 140°C) .

- Feed Ratio : Adjusting MeOx/PhOx ratios controls gradient steepness .

Q. Table 3: Simulation-Optimized Conditions

| Condition | Gradient Steepness | Polymerization Time | Reference |

|---|---|---|---|

| 100°C, DP 200 | High | 48 h | |

| 140°C, DP 400 | Moderate | 24 h |

Q. What methodologies evaluate the protein-repellent efficacy of this compound-based coatings?

Answer:

- Optical Waveguide Lightmode Spectroscopy (OWLS) : Quantifies protein adsorption (<2 ng/cm² indicates non-fouling surfaces) .

- Comparative Studies : PMOXA derivatives match PEG’s repellency but exhibit superior hydrolytic stability .

- In Vitro Assays : Human serum exposure tests validate long-term stability .

Q. How can functional groups (e.g., nitrile, azide) be incorporated into this compound polymers for biomedical applications?

Answer:

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Answer:

- Degradation Controls : Monitor hydrolysis via ¹H NMR to rule out decomposition artifacts .

- Standardized Assays : Use consistent cell lines (e.g., L929 fibroblasts) and serum concentrations .

- Toxicology Profiling : Reference intravenous LD₅₀ data for structurally similar compounds (e.g., 75 mg/kg in mice) .

Q. How do researchers assess the biocompatibility of this compound-based hydrogels?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.